molecular formula C9H10ClNO2 B044112 Ethyl 2-(chloromethyl)nicotinate CAS No. 124797-01-9

Ethyl 2-(chloromethyl)nicotinate

Cat. No.: B044112
CAS No.: 124797-01-9
M. Wt: 199.63 g/mol
InChI Key: PXJWOQNJCGKGAT-UHFFFAOYSA-N
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Biological Activity

Ethyl 2-(chloromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethyl ester group and a chloromethyl substituent on the pyridine ring. Its molecular formula is C9H10ClN1O2C_9H_{10}ClN_1O_2, with a molecular weight of approximately 199.63 g/mol. The chloromethyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

Synthesis Methods

Several synthetic routes have been developed for this compound, typically involving the chlorination of ethyl nicotinate or its derivatives. Common reagents used in these reactions include:

  • Sodium hydroxide for hydrolysis.
  • Potassium permanganate for oxidation.
  • Lithium aluminum hydride for reduction.

These methods can be optimized for yield and purity depending on laboratory conditions and desired applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms.

Anticancer Effects

Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers. Further research is needed to elucidate the specific molecular targets and pathways involved in its anticancer activity .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that play critical roles in various biological processes. For instance, it may interact with enzymes involved in metabolic pathways, potentially leading to altered metabolic profiles in treated cells. This interaction could provide insights into developing new therapeutic agents targeting metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NamePosition of SubstituentUnique Features
Ethyl 2-(bromomethyl)nicotinate2Exhibits different reactivity patterns
Ethyl 5-(chloromethyl)nicotinate5Enhanced reactivity due to chlorine
Mthis compound2Variations in solubility and activity

This table illustrates how variations in substituent positions influence the biological activity and reactivity of these compounds.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of nicotinic acid, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the chloromethyl group plays a crucial role in enhancing antimicrobial efficacy .
  • Cancer Cell Line Research : In vitro experiments showed that treatment with this compound resulted in reduced viability of cancer cell lines, including breast and colon cancer cells. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of this compound revealed that it effectively inhibits certain metabolic enzymes, which could lead to altered metabolic states beneficial for therapeutic applications .

Properties

IUPAC Name

ethyl 2-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWOQNJCGKGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524476
Record name Ethyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124797-01-9
Record name Ethyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9 g of ethyl 2-methylnicotinate in 250 mL methylene chloride is stirred at room temperature and 32 g of 80% metachloroperoxybenzoic acid is added in one portion. The resulting solution is stirred for three days. The precipitated solid is filtered off, and the filtrate is washed with cold, dilute aqueous sodium hydroxide, dried, and concentrated in vacuo to afford the crude N-oxide. This material is digested in 75 mL of 1,2-dichloroethane; 15 mL of phosphorous oxychloride is added, and the solution is heated at reflux overnight. The solution is concentrated in vacuo, and the residue is taken up in methylene chloride and neutralized with aqueous sodium acetate. The organic phase is dried, concentrated in vacuo, and the residue is chromatographed on silica gel using hexane-ethyl acetate mixtures to afford 1.2 g of the title product as an oil having
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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